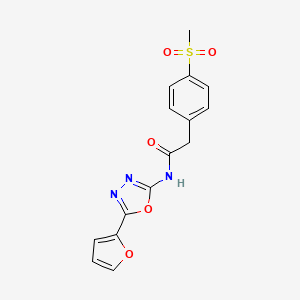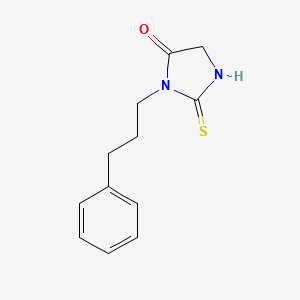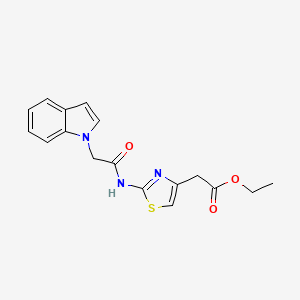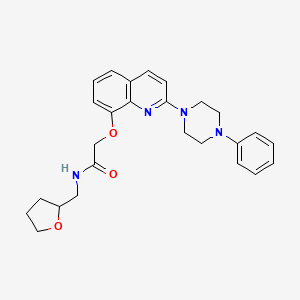
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, commonly known as TPN-171, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the family of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic disorders.
Scientific Research Applications
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide has been studied for its potential as a bisubstrate inhibitor of Nicotinamide N-methyltransferase (NNMT), a key enzyme involved in the N-methylation of pyridine-containing compounds. The discovery and characterization of such inhibitors are crucial for understanding NNMT's role in physiology and pathophysiology, given its overexpression in various human diseases. The structural analysis of these inhibitors provides insights into developing more potent and selective NNMT inhibitors, which are valuable chemical tools for biological and therapeutic hypothesis testing (Babault et al., 2018).
Assay Development for NNMT Substrates and Inhibitors
The development of assays to characterize substrates and inhibitors of NNMT is another significant application. Such assays enable rapid and efficient analysis of NNMT-mediated methylation for a range of pyridine-based substrates, facilitating the exploration of substrate diversity and the identification of small molecule inhibitors. This research contributes to a deeper understanding of NNMT's substrate recognition and the potential for developing targeted inhibitors (van Haren et al., 2016).
Understanding NNMT's Biochemical Properties and Individual Variation
Investigating the biochemical properties and individual variation of NNMT activity in human liver provides insights into the enzyme's role in metabolizing nicotinamide, pyridine, and related compounds. This research underscores the importance of NNMT in drug and xenobiotic metabolism, potentially linking individual differences in NNMT activity to variations in drug toxicity and therapeutic efficacy. Such studies lay the groundwork for personalized medicine approaches based on NNMT activity profiles (Rini et al., 1990).
Role in Disease and Potential Therapeutic Targets
Exploring the role of NNMT in diseases such as cancer, neurodegenerative disorders, and metabolic diseases has been a significant area of research. Understanding how NNMT influences epigenetic states and energy metabolism through its activity can reveal novel therapeutic targets. Inhibitors of NNMT, designed based on detailed kinetic and structural analyses, may offer new avenues for treatment, highlighting the enzyme's potential as a drug target (Loring & Thompson, 2018).
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)14-6-5-12(10-22-14)16(24)23-9-11-3-1-7-21-15(11)13-4-2-8-25-13/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYZXEGDZLMMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2610774.png)
![4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B2610775.png)
![tert-butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2610776.png)
![N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B2610777.png)
![2-Chloro-N-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-3-yl)methyl]propanamide](/img/structure/B2610778.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2610782.png)
![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2610783.png)


![9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2610792.png)


![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)